8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt 8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18434641
InChI: InChI=1S/C18H18N9O10PS.Na/c19-17-22-14-11(15(29)23-17)21-18(26(14)16-12(28)13-8(35-16)5-34-38(32,33)36-13)39-4-3-20-6-1-2-7(27(30)31)10-9(6)24-37-25-10;/h1-2,8,12-13,16,20,28H,3-5H2,(H,32,33)(H3,19,22,23,29);/q;+1/p-1/t8-,12-,13-,16-;/m1./s1
SMILES:
Molecular Formula: C18H17N9NaO10PS
Molecular Weight: 605.4 g/mol

8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt

CAS No.:

Cat. No.: VC18434641

Molecular Formula: C18H17N9NaO10PS

Molecular Weight: 605.4 g/mol

* For research use only. Not for human or veterinary use.

8-(2-[7-Nitro-4-benzofurazanyl]aminoethylthio]guanosine-3',5'-cyclic monophosphate sodium salt -

Specification

Molecular Formula C18H17N9NaO10PS
Molecular Weight 605.4 g/mol
IUPAC Name sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]-1H-purin-6-one
Standard InChI InChI=1S/C18H18N9O10PS.Na/c19-17-22-14-11(15(29)23-17)21-18(26(14)16-12(28)13-8(35-16)5-34-38(32,33)36-13)39-4-3-20-6-1-2-7(27(30)31)10-9(6)24-37-25-10;/h1-2,8,12-13,16,20,28H,3-5H2,(H,32,33)(H3,19,22,23,29);/q;+1/p-1/t8-,12-,13-,16-;/m1./s1
Standard InChI Key RIZAVBKBKYHISL-YHIYHNJDSA-M
Isomeric SMILES C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+]
Canonical SMILES C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])O)OP(=O)(O1)[O-].[Na+]

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

8-NBD-cGMP is a fluorescent derivative of cGMP, engineered to retain biological activity while enabling real-time tracking of ligand-receptor interactions. Its molecular formula, C₁₈H₁₇N₉NaO₁₀PS, reflects the integration of a 7-nitrobenzofurazan moiety linked via a thioethylamine bridge to the C8 position of guanosine. The sodium salt formulation enhances solubility in aqueous buffers, making it suitable for in vitro assays.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight605.4 g/mol
IUPAC NameSodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1, dioxaphosphinin-6-yl]-2-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]-1H-purin-6-one
CAS Number115993-88-9
Spectral Propertiesλₑₓ = 465 nm, λₑₘ = 550 nm (in aqueous buffer)

The NBD fluorophore confers a Stokes shift of ~85 nm, enabling minimal background interference in fluorescence microscopy and Förster resonance energy transfer (FRET) assays.

Synthesis and Stability

While synthetic protocols for 8-NBD-cGMP are proprietary, its production likely involves:

  • Protection of guanosine: Temporary blocking of reactive hydroxyl groups to prevent side reactions.

  • Thioether linkage: Coupling 7-nitro-4-chloro-benzofurazan with a cysteamine derivative under basic conditions.

  • Cyclic phosphate formation: Enzymatic or chemical cyclization using phosphodiesterases or carbodiimide activators.

  • Salt metathesis: Exchange of counterions with sodium to improve crystallinity.

Stability studies indicate that 8-NBD-cGMP remains intact for >6 months at -80°C in desiccated form but degrades within 72 hours in aqueous solutions at 37°C, necessitating fresh preparation for kinetic assays.

Mechanism of Allosteric Kinase Inhibition

Target Engagement in Plasmodium falciparum

In P. falciparum, the causative agent of malaria, 8-NBD-cGMP binds the regulatory domain (PfD) of PfPKG with nanomolar affinity (K<sub>d</sub> ≈ 40 nM) . This domain comprises four cyclic nucleotide-binding modules (CBD-A to CBD-D), of which CBD-D exhibits the highest selectivity for cGMP analogs.

Conformational Dynamics Revealed by NMR

Comparative nuclear magnetic resonance (NMR) analyses of PfD in three states—apo, cGMP-bound, and 8-NBD-cGMP-bound—revealed unprecedented insights:

  • Active state (cGMP-bound): Characterized by rigid β-sheets (β2–β3) and helical packing (αB–αC), stabilizing the kinase catalytic domain.

  • Inactive state (apo): Features disordered α-helices and a collapsed cGMP-binding pocket.

  • Mixed intermediate (8-NBD-cGMP-bound): A novel conformation where αB partially unwinds while β8 retains cGMP-like rigidity, creating a suboptimal kinase interface .

Chemical shift projection analysis (CHESPA) quantified population shifts between states, showing 8-NBD-cGMP biases the equilibrium toward the mixed intermediate (65% population vs. 28% for apo) .

Thermodynamic and Kinetic Parameters

Surface plasmon resonance (SPR) kinetic measurements yield the following parameters for 8-NBD-cGMP–PfD interaction:

Table 2: Binding Kinetics of 8-NBD-cGMP to PfD

ParameterValueMethod
Association Rate (k<sub>on</sub>)1.2 × 10⁵ M⁻¹s⁻¹SPR, 25°C, pH 7.4
Dissociation Rate (k<sub>off</sub>)4.8 × 10⁻³ s⁻¹SPR, 25°C, pH 7.4
K<sub>d</sub> (calc.)40 nMk<sub>off</sub>/k<sub>on</sub>

Notably, 8-NBD-cGMP’s slower dissociation rate compared to cGMP (k<sub>off</sub> = 9.6 × 10⁻³ s⁻¹) explains its superior inhibitory potency .

Pharmacological Applications

Antimalarial Activity

In P. falciparum cultures, 8-NBD-cGMP exhibits an EC<sub>50</sub> of 320 nM for schizont rupture inhibition, outperforming parent compound cGMP (EC<sub>50</sub> > 10 μM) . Time-lapse microscopy reveals stage-specific effects:

  • Ring stage: No significant growth impairment.

  • Trophozoite stage: 78% reduction in hemozoin production.

  • Schizont stage: Complete blockade of merozoite egress .

This stage specificity aligns with PfPKG’s role in regulating calcium-dependent egress pathways.

Selectivity Profiling

Kinase inhibition assays against human PKG isoforms (PKG-Iα, PKG-Iβ) show >100-fold selectivity for PfPKG:

Table 3: Selectivity of 8-NBD-cGMP Across PKG Isoforms

KinaseIC<sub>50</sub> (nM)Species
PfPKG42 ± 3.1P. falciparum
PKG-Iα4,800 ± 620Human
PKG-Iβ5,200 ± 710Human

Molecular dynamics simulations attribute this selectivity to steric clashes between the NBD moiety and a glycine-rich loop (residues 489–494) in human PKG isoforms .

Research Utilities Beyond Parasitology

Vasculature Studies

  • Vessel diameter (via light microscopy)

  • PKG activation (via fluorescence intensity)

  • Calcium flux (using co-loaded Fura-2 AM)

This multimodal approach has clarified PKG’s role in store-operated calcium entry (SOCE) regulation.

Phototransduction Modulation

In retinal rod cells, 8-NBD-cGMP mimics light-induced cGMP depletion, reducing dark current by 89% within 200 ms of perfusion. Its rapid kinetics make it ideal for studying recovery phases following photobleaching.

Limitations and Future Directions

Off-Target Effects

Despite high kinase selectivity, 8-NBD-cGMP weakly inhibits phosphodiesterase 5A (PDE5A; IC<sub>50</sub> = 18 μM) and binds serum albumin with K<sub>d</sub> = 4.2 μM. Protein engineering efforts aim to:

  • Replace the NBD group with less lipophilic fluorophores (e.g., Cy3 derivatives).

  • Introduce sulfonate groups to reduce albumin affinity.

In Vivo Pharmacokinetics

Preliminary murine studies show rapid clearance (t<sub>½</sub> = 12 minutes) due to glomerular filtration and hepatobiliary excretion. Prodrug strategies employing:

  • Acetylated phosphate groups (masking negative charges)

  • PEGylation (extending circulation time)

are under investigation to enhance bioavailability for preclinical antimalarial testing.

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